2-Chloro-6-nitrobenzaldehyde

Organic Synthesis Process Chemistry Benzaldehyde Synthesis

2-Chloro-6-nitrobenzaldehyde is the precise ortho-substituted building block for efficient benzimidazole synthesis and stepwise SNAr diversification. Unlike generic chloro- or nitrobenzaldehydes, the 2-chloro substituent is activated by the 6-nitro group, enabling sequential chemoselective transformations (aldehyde condensation → reduction → cross-coupling) critical for generating complex heterocyclic libraries. This dual reactivity prevents failed syntheses and wasted resources. Ensure procurement of the correct 1,2-chloro-nitro isomer for reproducible results in medicinal chemistry, materials science, and caged-compound research.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 6361-22-4
Cat. No. B1583853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-nitrobenzaldehyde
CAS6361-22-4
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
InChIKeyRZDOUWDCYULHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4): Sourcing and Specification Guide for Pharmaceutical Intermediates


2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4) is a polysubstituted aromatic aldehyde featuring both electron-withdrawing chloro and nitro groups ortho to the formyl moiety [1]. It is a solid at ambient temperature, with a melting point typically reported in the range of 69–72 °C, and is soluble in common organic solvents . This compound is primarily employed as a key building block in the synthesis of heterocyclic scaffolds, most notably benzimidazoles, due to its dual functionality allowing for sequential, chemoselective transformations .

Why 2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4) Cannot Be Casually Substituted with Other Nitrobenzaldehydes


Direct substitution with a generic 'nitrobenzaldehyde' or 'chlorobenzaldehyde' is not chemically sound for applications demanding this specific substitution pattern. The precise ortho-relationship of the aldehyde, chloro, and nitro groups creates a unique electronic and steric environment that dictates regiospecific reactivity in downstream syntheses . For instance, the 2-chloro substituent is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing 6-nitro group, enabling stepwise functionalization not possible with the corresponding 3- or 4-nitro isomers . Attempting to use a different isomer would result in a completely different reaction pathway or a non-functional final product, leading to failed syntheses, wasted resources, and procurement of an incorrect building block.

Quantitative Procurement Guide: 2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4) Performance Data vs. Key Comparators


Synthetic Yield Comparison: Ortho-Substitution Pattern Delivers High-Efficiency Aldehyde Formation

In a direct comparison using identical synthetic methodology, the ortho-chloro ortho-nitro substitution pattern of 2-chloro-6-nitrobenzaldehyde (the target compound) enables a high-yield transformation from its toluene precursor. A literature procedure for this specific regioisomer reports a yield of 86% from 2-chloro-6-nitrotoluene via a DMF-DMA mediated oxidation sequence . This is in stark contrast to the synthesis of the meta-nitro isomer (3-nitrobenzaldehyde) under a different oxidation method, which achieved a significantly lower yield of 44% from 3-nitrotoluene [1]. This difference is likely attributable to the synergistic electronic effects of the ortho-substituents on the intermediate stability and oxidation step.

Organic Synthesis Process Chemistry Benzaldehyde Synthesis

Physical Property Benchmarking: Melting Point Purity and Consistency for Formulation and Handling

The melting point of 2-chloro-6-nitrobenzaldehyde is consistently reported across multiple authoritative vendor sources to be in a tight, high-value range, indicative of reliable purity and stability. Data from Sigma-Aldrich and Thermo Fisher Scientific (Acros) shows the melting point as 69-71 °C and 69.0-72.0 °C, respectively . This narrow range contrasts with the significantly lower melting point of the closely related analog 2-nitrobenzaldehyde, which melts at 42-44 °C . The higher melting point of the target compound can be advantageous for storage, handling, and formulation in solid-phase reactions.

Material Science Analytical Chemistry Quality Control

Reactivity in Alkynylation: Ortho-Substitution Enables Successful Asymmetric Catalysis

The substitution pattern of 2-chloro-6-nitrobenzaldehyde is crucial for its performance in certain enantioselective transformations. A study on the asymmetric alkynylation of benzaldehyde derivatives revealed that the position of the nitro group dramatically influences reaction success. While asymmetric alkynylation with 3-nitrobenzaldehyde proceeds in virtually quantitative yield and enantioselectivity, attempts with the 4-nitrobenzaldehyde isomer failed completely . The presence of an ortho-substituent (chloro) adjacent to the aldehyde in the target compound is known to further modulate steric and electronic parameters , distinguishing its reactivity profile from the meta-nitro isomer and enabling access to chiral building blocks that are otherwise inaccessible.

Asymmetric Synthesis Catalysis Medicinal Chemistry

Optimized Application Scenarios for 2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4)


Synthesis of 1,2-Disubstituted Benzimidazole Scaffolds for Medicinal Chemistry

As directly confirmed by multiple vendor sources and its chemical structure, 2-chloro-6-nitrobenzaldehyde is a premier intermediate for constructing benzimidazoles . The typical sequence involves condensation of the aldehyde with an ortho-phenylenediamine, followed by reduction of the nitro group and subsequent functionalization. The 2-chloro substituent remains intact through this initial step, offering a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution . This dual reactivity is what makes it a superior building block for generating libraries of structurally complex and patentable drug-like molecules .

Precursor to Ortho-Functionalized Anilines via Reductive Cyclization

The specific 1,2-relationship between the aldehyde and nitro group, coupled with the 6-chloro substituent, makes this compound an ideal candidate for reductive cyclization methodologies. A demonstrated application is its use in the synthesis of 2-chloro-6-nitrophenol via a Dakin-like oxidation , but more broadly, its reduction can lead to ortho-aminobenzaldehydes or fused nitrogen heterocycles . This is a key step in accessing complex heterocyclic cores found in numerous pharmaceutical and agrochemical agents .

Building Block for Advanced Materials and Ligands

The compound's use extends beyond pharma into materials science, where it serves as a precursor for functional materials . Its rigid, planar aromatic core, as confirmed by X-ray crystallography , and the presence of multiple Lewis basic sites (aldehyde oxygen, nitro group oxygens) make it a versatile ligand precursor for metal coordination. It is also used in the synthesis of dyes and pigments, such as azo dyes , where the chloro and nitro substituents impart specific colorfastness and light-absorption properties.

Caged Proton Precursor in Photochemical Studies

The ortho-nitrobenzaldehyde substructure is the cornerstone of 'caged' compounds, where photolysis releases a functional group. While the parent 2-nitrobenzaldehyde has been studied, the introduction of a chloro substituent (as in our target compound) is known to modulate the photochemical properties. Specifically, studies on related substituted o-nitrobenzaldehydes show that an electron-withdrawing chlorine atom accelerates the decay rate of the crucial aci-nitro intermediate . This implies that 2-chloro-6-nitrobenzaldehyde could be a valuable, and potentially faster-releasing, alternative to the unsubstituted parent compound in time-resolved biochemical and physiological experiments.

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